molecular formula C8H4BrNO B1289086 4-Bromo-2-formylbenzonitrile CAS No. 713141-12-9

4-Bromo-2-formylbenzonitrile

Cat. No.: B1289086
CAS No.: 713141-12-9
M. Wt: 210.03 g/mol
InChI Key: TWBKTVRLNPAITK-UHFFFAOYSA-N
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Description

4-Bromo-2-formylbenzonitrile is an organic compound with the molecular formula C8H4BrNO. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the fourth position and a formyl group at the second position. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

4-Bromo-2-formylbenzonitrile plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to participate in nucleophilic substitution reactions and free radical bromination . The compound can interact with enzymes that facilitate these reactions, such as those involved in oxidative processes. Additionally, this compound may bind to specific proteins, altering their conformation and activity. These interactions can influence the overall biochemical pathways in which the compound is involved.

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of transcription factors, leading to changes in gene expression patterns. Additionally, this compound can impact metabolic pathways by interacting with key enzymes, thereby altering the flux of metabolites within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, affecting their structure and function. The compound may act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. Furthermore, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to the formation of byproducts that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert specific biochemical effects. At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level triggers significant biological responses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidative pathways, leading to the formation of metabolites that may have distinct biological activities. These metabolic processes can influence the overall metabolic flux and levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, this compound can accumulate in certain cellular compartments, affecting its localization and biological activity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the interactions of this compound with other biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-formylbenzonitrile typically involves multi-step reactions. One common method includes the bromination of 2-formylbenzonitrile using N-bromosuccinimide in the presence of a solvent like dichloromethane at low temperatures . Another approach involves the use of sulfuric acid and sodium nitrite, followed by copper(II) sulfate pentahydrate and sodium hydrogen carbonate in a mixture of water, acetic acid, and cyclohexane .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for larger scale production. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-formylbenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be formed.

    Oxidation Products: 4-Bromo-2-carboxybenzonitrile.

    Reduction Products: 4-Bromo-2-hydroxybenzonitrile.

Scientific Research Applications

4-Bromo-2-formylbenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-formylbenzonitrile largely depends on its chemical reactivity. The bromine atom and formyl group make it a versatile intermediate for various chemical transformations. In biological systems, its derivatives may interact with specific molecular targets, influencing biochemical pathways and exhibiting potential therapeutic effects.

Comparison with Similar Compounds

    4-Bromobenzonitrile: Lacks the formyl group, making it less reactive in certain chemical reactions.

    2-Formylbenzonitrile: Lacks the bromine atom, affecting its reactivity and applications.

    4-Bromo-2-fluorobenzonitrile:

Uniqueness: 4-Bromo-2-formylbenzonitrile’s combination of a bromine atom and a formyl group provides unique reactivity, making it a valuable compound for synthesizing a wide range of derivatives with diverse applications in research and industry.

Properties

IUPAC Name

4-bromo-2-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBKTVRLNPAITK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621779
Record name 4-Bromo-2-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

713141-12-9
Record name 4-Bromo-2-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 713141-12-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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